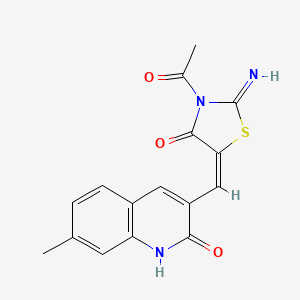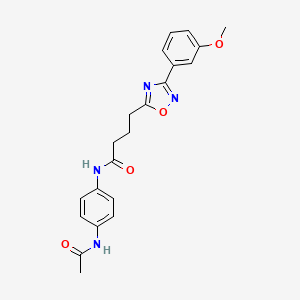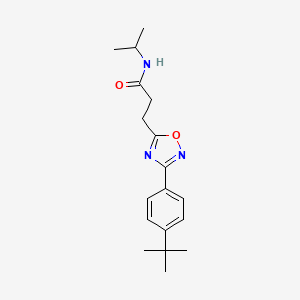
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying the role of glutamate transporters in the brain. In
Mécanisme D'action
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide works by binding to the glutamate transporters and preventing them from removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can have a range of effects on brain function and behavior.
Biochemical and Physiological Effects:
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have a range of effects on brain function and behavior. It can induce seizures, alter synaptic plasticity, and affect learning and memory. Additionally, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide has been shown to have neuroprotective effects in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to achieve significant alterations in glutamate levels with relatively low doses of the compound. However, 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is not selective for any particular glutamate transporter subtype, which can make it difficult to tease apart the specific roles of different transporters in brain function.
Orientations Futures
There are several future directions for research involving 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide. One area of interest is the potential for using 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide as a therapeutic agent for conditions involving altered glutamate levels, such as epilepsy or stroke. Additionally, further research is needed to elucidate the specific roles of different glutamate transporter subtypes in brain function and behavior. Finally, there is potential for developing more selective glutamate transporter inhibitors based on the structure of 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide.
Méthodes De Synthèse
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide can be synthesized through a multi-step process involving the reaction of tert-butyl 4-(3-aminopropyl)benzoate with sodium azide, followed by the reaction of the resulting compound with isopropyl chloroformate and 5-amino-1,2,4-oxadiazole. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is primarily used as a research tool for studying the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its transporters play a crucial role in regulating its levels. 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-N-isopropylpropanamide is a potent inhibitor of glutamate transporters, and its use allows researchers to study the effects of altered glutamate levels on brain function and behavior.
Propriétés
IUPAC Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)19-15(22)10-11-16-20-17(21-23-16)13-6-8-14(9-7-13)18(3,4)5/h6-9,12H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBXXUMZQZVXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)
![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)
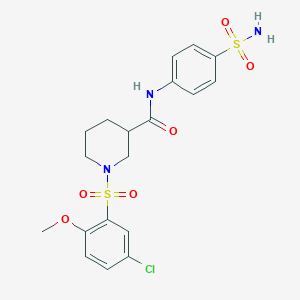
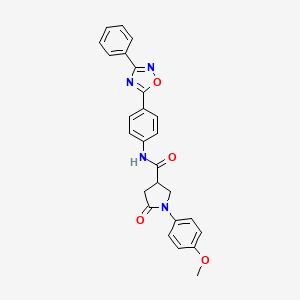
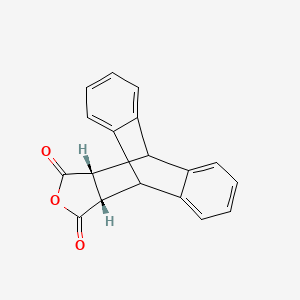
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)
